Superior CLK2/3 Inhibition Potency and Selectivity vs. CDK1 and Kinome-Wide Profiling
Cirtuvivint exhibits sub-nanomolar to low nanomolar potency against its primary targets (CLK2/3) and demonstrates exceptional selectivity over the closely related kinase CDK1. It also shows a highly favorable kinome-wide selectivity profile, inhibiting only a small fraction of a broad panel of wild-type kinases. This contrasts with many other CLK inhibitors that have broader off-target activity or insufficient selectivity .
| Evidence Dimension | Kinase Inhibition Potency (IC50) and Selectivity |
|---|---|
| Target Compound Data | IC50: CLK2 = 2 nM, CLK3 = 22 nM; 550-fold selectivity over CDK1 (IC50 = 1100 nM); Inhibited only 4.7% (19/402) of wild-type kinases at IC50 ≤ 50 nM or within 25-fold of CLK2 IC50. |
| Comparator Or Baseline | CDK1 (closely related kinase); Kinome-wide panel of 402 wild-type kinases |
| Quantified Difference | 550-fold selectivity for CLK2 over CDK1; 95.3% of kinome unaffected at relevant concentrations. |
| Conditions | In vitro kinase inhibition assays; recombinant kinase panel. |
Why This Matters
High selectivity minimizes off-target effects, ensuring that observed biological activity is driven by CLK/DYRK inhibition, which is critical for mechanistic studies and reproducible in vivo pharmacology.
